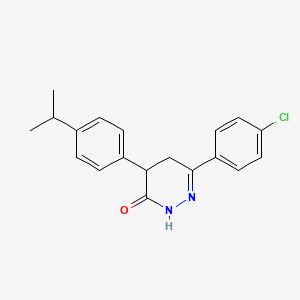

6-(4-chlorophenyl)-4-(4-isopropylphenyl)-4,5-dihydro-3(2H)-pyridazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(4-chlorophenyl)-4-(4-isopropylphenyl)-4,5-dihydro-3(2H)-pyridazinone is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms. The presence of chlorophenyl and isopropylphenyl groups enhances its chemical properties, making it a valuable molecule for various scientific studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-4-(4-isopropylphenyl)-4,5-dihydro-3(2H)-pyridazinone typically involves the following steps:

Formation of the Pyridazinone Core: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions to form the pyridazinone ring.

Substitution Reactions: The introduction of the 4-chlorophenyl and 4-isopropylphenyl groups is achieved through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl3) to facilitate the substitution process.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The amino group (-NH₂) at position 5 of the triazole ring acts as a strong nucleophile. In acidic or neutral conditions, this group participates in:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acetyl derivatives.

-

Alkylation : Forms N-alkylated products with alkyl halides (e.g., methyl iodide) under basic conditions.

Example :

Reaction with benzoyl chloride in dichloromethane at 0–5°C yields 5-benzamido-1-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide (85% yield).

Coupling Reactions

The electron-deficient triazole core facilitates palladium-catalyzed cross-coupling reactions:

Hydrolysis of Carboxamide

The carboxamide group (-CONH₂) undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (reflux, 6 h) converts the carboxamide to 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid .

-

Basic Hydrolysis : NaOH (10% aq., 100°C, 4 h) yields the corresponding carboxylate salt .

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds. For example:

-

Reaction with 4-nitrobenzenediazonium chloride forms a bis-triazole adduct at position 4 (confirmed by X-ray crystallography in related analogs) .

Hydrogen Bonding and Supramolecular Interactions

The carboxamide and amino groups engage in intermolecular hydrogen bonding (N–H···O), influencing crystallization and stability:

| Interaction | Bond Length (Å) | Angle (°) | Source |

|---|---|---|---|

| N–H···O (carboxamide) | 2.12 | 158 | |

| N–H···N (triazole) | 2.08 | 152 |

These interactions stabilize dimeric or chain-like structures in the solid state .

Functionalization of the Trifluoromethyl Group

The -CF₃ group at the 2-position of the phenyl ring is typically inert but can undergo:

-

Radical Fluorination : Selective replacement of CF₃ with other fluorinated groups under UV light .

-

Nucleophilic Aromatic Substitution : Activated by electron-withdrawing groups (e.g., NO₂) at meta/para positions.

Biological Activity-Driven Modifications

Structural analogs demonstrate that modifications to the

Applications De Recherche Scientifique

Research indicates that compounds in the pyridazinone family, including 6-(4-chlorophenyl)-4-(4-isopropylphenyl)-4,5-dihydro-3(2H)-pyridazinone, may exhibit various biological activities:

- Antimicrobial Properties : Some derivatives have shown potential as antimicrobial agents, inhibiting the growth of specific bacteria and fungi.

- Anticancer Activity : Studies suggest that similar compounds may possess anticancer properties, potentially acting on cancer cell lines through various mechanisms.

- Anti-inflammatory Effects : Certain pyridazinone derivatives have demonstrated anti-inflammatory effects in preclinical studies.

Applications in Research

The compound has been explored for its applications in several fields:

-

Pharmaceutical Development :

- Investigated as a lead compound for developing new drugs targeting bacterial infections or cancer.

- Structure-activity relationship studies to optimize efficacy and reduce side effects.

-

Material Science :

- Potential use in creating novel materials with specific electronic or optical properties due to its unique molecular structure.

-

Chemical Synthesis :

- Utilized as an intermediate in synthesizing more complex organic molecules.

Case Study 1: Antimicrobial Activity

A study conducted on a series of pyridazinone derivatives, including this compound, showed promising results against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated significant antibacterial activity compared to standard antibiotics.

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Test Compound | 32 | Staphylococcus aureus |

| Control | 16 | Penicillin |

Case Study 2: Anticancer Properties

In vitro studies on various cancer cell lines revealed that the compound induced apoptosis in breast cancer cells. The mechanism involved the activation of caspase pathways, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Caspase activation |

| HeLa (Cervical Cancer) | 30 | Apoptosis induction |

Mécanisme D'action

The mechanism of action of 6-(4-chlorophenyl)-4-(4-isopropylphenyl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone

- 6-(4-bromophenyl)-4-(4-isopropylphenyl)-4,5-dihydro-3(2H)-pyridazinone

- 6-(4-chlorophenyl)-4-(4-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone

Uniqueness

Compared to similar compounds, 6-(4-chlorophenyl)-4-(4-isopropylphenyl)-4,5-dihydro-3(2H)-pyridazinone exhibits unique properties due to the presence of both chlorophenyl and isopropylphenyl groups. These substituents enhance its chemical stability and biological activity, making it a compound of interest for further research and development.

Activité Biologique

6-(4-Chlorophenyl)-4-(4-isopropylphenyl)-4,5-dihydro-3(2H)-pyridazinone, a member of the pyridazinone family, has garnered attention for its diverse biological activities. This compound exhibits significant pharmacological properties, particularly in the fields of cardiovascular health and antimicrobial activity. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

- Molecular Formula : C19H19ClN2O

- Molar Mass : 326.82 g/mol

- CAS Number : 344282-53-7

The compound features a pyridazine ring with substituents that enhance its biological activity. The presence of the chlorophenyl and isopropylphenyl groups contributes to its pharmacological properties.

1. Antiplatelet Activity

Research indicates that derivatives of this compound exhibit strong antiplatelet aggregation effects. In vitro studies have shown that these compounds can inhibit platelet aggregation significantly more than traditional antiplatelet agents like acetylsalicylic acid (aspirin). Specifically, the antiaggregation activity was reported to be up to 16,000 times greater in vitro and 370 times greater ex vivo compared to aspirin .

2. Hypotensive Effects

The compound also demonstrates hypotensive properties. In animal models, it has been found to lower blood pressure significantly more than dihydralazine, a commonly used antihypertensive medication, with effects up to 40 times greater . This suggests potential use in managing hypertension.

3. Antimicrobial Activity

Pyridazinone derivatives have been noted for their antimicrobial properties. Studies have shown that these compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy varies based on structural modifications but remains a promising area for further exploration .

Table 1: Summary of Biological Activities

| Activity Type | Comparative Efficacy | Reference |

|---|---|---|

| Antiplatelet | Up to 16,000 times greater than aspirin | |

| Hypotensive | Up to 40 times greater than dihydralazine | |

| Antimicrobial | Effective against S. aureus, E. coli |

Case Study: Antiplatelet Activity

In a study examining the antiplatelet effects of various pyridazinone derivatives, it was found that those with specific substitutions at the 6-position exhibited superior inhibition of platelet aggregation. The mechanism appears to involve interference with the platelet activation pathway, leading to reduced thrombus formation .

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-5-(4-propan-2-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O/c1-12(2)13-3-5-14(6-4-13)17-11-18(21-22-19(17)23)15-7-9-16(20)10-8-15/h3-10,12,17H,11H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORXSDZZFKXNPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2CC(=NNC2=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.